Phenyl(o-tolyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(o-tolyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a phenyl group and an o-tolyl group This compound is known for its distinctive odor, which is typical of thiols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl(o-tolyl)methanethiol can be synthesized through various methods. One common approach involves the reaction of o-tolylmagnesium bromide with phenyl disulfide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{S}_2 + \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{MgBrS}\text{C}_6\text{H}_5 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of o-tolyl chloride with sodium phenylthiolate under controlled conditions to yield the desired thiol compound.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl(o-tolyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides. [ 2 \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + [O] \rightarrow \text{C}_6\text{H}_5\text{S}\text{S}\text{C}_6\text{H}_5 + \text{H}_2\text{O} ]
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 + \text{R-X} \rightarrow \text{C}_6\text{H}_5\text{S-R} + \text{HX} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution Reagents: Alkyl halides (R-X), where X is a halogen
Major Products:
Disulfides: Formed through oxidation
Thioethers: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
Phenyl(o-tolyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways involving thiol groups.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phenyl(o-tolyl)methanethiol involves its interaction with various molecular targets through its thiol group. The thiol group can undergo oxidation-reduction reactions, forming disulfides and modulating redox-sensitive pathways. Additionally, the compound can act as a nucleophile, participating in substitution reactions that alter the structure and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different reactivity due to the absence of aromatic groups.
Ethanethiol (C₂H₅SH): Another simple thiol with distinct physical and chemical properties.
Thiophenol (C₆H₅SH): A thiol with a phenyl group, similar to Phenyl(o-tolyl)methanethiol but lacking the o-tolyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and o-tolyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C14H14S |
---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
(2-methylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C14H14S/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3 |
InChI-Schlüssel |
BPAXNYHYMGVJPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.